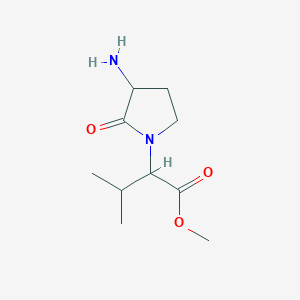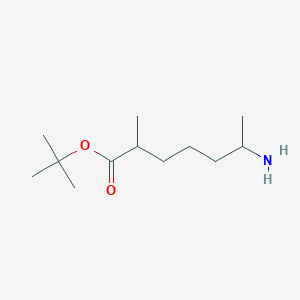
Methyl 2-(3-amino-2-oxopyrrolidin-1-yl)-3-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(3-amino-2-oxopyrrolidin-1-yl)-3-methylbutanoate is a chemical compound with a complex structure that includes a pyrrolidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-amino-2-oxopyrrolidin-1-yl)-3-methylbutanoate typically involves the reaction of a suitable ester with an amino acid derivative. One common method involves the esterification of 3-amino-2-oxopyrrolidine with methyl 3-methylbutanoate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as crystallization and chromatography is common to achieve high purity levels required for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(3-amino-2-oxopyrrolidin-1-yl)-3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrrolidinone derivatives, which can have different functional groups attached to the nitrogen or carbon atoms in the ring .
Wissenschaftliche Forschungsanwendungen
Methyl 2-(3-amino-2-oxopyrrolidin-1-yl)-3-methylbutanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-(3-amino-2-oxopyrrolidin-1-yl)-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate
- Methyl (S)-2-(3-amino-2-oxopyrrolidin-1-yl)acetate hydrochloride
Uniqueness
Methyl 2-(3-amino-2-oxopyrrolidin-1-yl)-3-methylbutanoate is unique due to its specific structural features, such as the presence of a methyl group on the butanoate moiety, which can influence its reactivity and biological activity. This structural uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C10H18N2O3 |
|---|---|
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
methyl 2-(3-amino-2-oxopyrrolidin-1-yl)-3-methylbutanoate |
InChI |
InChI=1S/C10H18N2O3/c1-6(2)8(10(14)15-3)12-5-4-7(11)9(12)13/h6-8H,4-5,11H2,1-3H3 |
InChI-Schlüssel |
DFYONRPUWAUVLW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)OC)N1CCC(C1=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Tert-butoxy)carbonyl]piperidine-3,4-dicarboxylic acid](/img/structure/B15308418.png)

![2,2,2-trifluoro-N-[(piperidin-3-yl)methyl]acetamidehydrochloride](/img/structure/B15308430.png)
![3-[4-Fluoro-2-(trifluoromethyl)phenyl]azetidine hydrochloride](/img/structure/B15308438.png)

![2-methyl-N-[(4-methylphenyl)methyl]oxolan-3-aminehydrochloride,Mixtureofdiastereomers](/img/structure/B15308450.png)


![2-chloro-N-[(2,4-dichlorophenyl)methyl]-5-(methylamino)benzamide](/img/structure/B15308469.png)

![Benzyl[2-(2,5-dichlorothiophen-3-yl)ethyl]amine](/img/structure/B15308482.png)
![[(Isocyanatomethyl)sulfanyl]benzene](/img/structure/B15308488.png)
![Rac-1-[(1r,3r)-3-(fluoromethyl)cyclobutyl]methanaminehydrochloride,trans](/img/structure/B15308500.png)
